molecular formula C10H19NO3 B11901213 Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

Katalognummer: B11901213
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: XRUVURHTWCAOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a derivative of aziridine, a three-membered heterocyclic compound containing one nitrogen atom Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as N-methylmorpholine. This reaction forms a mixed anhydride intermediate, which then condenses with the aziridine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.

    Bases: Bases such as N-methylmorpholine are used to facilitate the formation of intermediates in the synthesis process.

    Solvents: Common solvents include dichloromethane and methanol.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with a thiol would yield a thiol-substituted product .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate involves its high reactivity due to the strain energy of the aziridine ring. This reactivity allows it to interact with various biological molecules, particularly thiol groups in proteins. The compound can alkylate thiol groups, leading to the inhibition of enzymes such as protein disulfide isomerases .

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

ethyl 2-ethoxy-3-propan-2-ylaziridine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-5-13-9(12)10(14-6-2)8(11-10)7(3)4/h7-8,11H,5-6H2,1-4H3

InChI-Schlüssel

XRUVURHTWCAOAH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(C(N1)C(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.